molecular formula C24H28N4O4S B11351434 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11351434
M. Wt: 468.6 g/mol
InChI Key: AJWWPUSSPSPYHR-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, oxadiazole, and butanamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions.

    Oxadiazole formation: The oxadiazole ring is synthesized separately through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling reactions: The phenyl groups and other intermediates are coupled using palladium-catalyzed cross-coupling reactions.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C24H28N4O4S/c29-22(11-8-12-23-26-24(27-32-23)19-9-4-3-5-10-19)25-20-13-15-21(16-14-20)33(30,31)28-17-6-1-2-7-18-28/h3-5,9-10,13-16H,1-2,6-8,11-12,17-18H2,(H,25,29)

InChI Key

AJWWPUSSPSPYHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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